molecular formula C10H12N2O4 B14437291 Ethyl methyl(4-nitrophenyl)carbamate CAS No. 80179-76-6

Ethyl methyl(4-nitrophenyl)carbamate

Cat. No.: B14437291
CAS No.: 80179-76-6
M. Wt: 224.21 g/mol
InChI Key: RTXBPPPBGFXUPF-UHFFFAOYSA-N
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Description

Ethyl methyl(4-nitrophenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by the presence of an ethyl group, a methyl group, and a 4-nitrophenyl group attached to the carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl methyl(4-nitrophenyl)carbamate can be synthesized through several methods. One common method involves the reaction of 4-nitrophenyl chloroformate with ethylamine and methylamine. The reaction is typically carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Another method involves the use of 4-nitrophenyl isocyanate, which reacts with ethanol and methanol to form the desired carbamate. This reaction can be carried out under mild conditions, often at room temperature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl methyl(4-nitrophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

Ethyl methyl(4-nitrophenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl methyl(4-nitrophenyl)carbamate involves the inhibition of enzymes by forming a covalent bond with the active site. This compound is known to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve impulses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl methyl(4-nitrophenyl)carbamate is unique due to the presence of both ethyl and methyl groups attached to the carbamate moiety, along with the 4-nitrophenyl group. This combination of functional groups imparts specific chemical and biological properties, making it a valuable compound in various applications .

Properties

CAS No.

80179-76-6

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

ethyl N-methyl-N-(4-nitrophenyl)carbamate

InChI

InChI=1S/C10H12N2O4/c1-3-16-10(13)11(2)8-4-6-9(7-5-8)12(14)15/h4-7H,3H2,1-2H3

InChI Key

RTXBPPPBGFXUPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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